3-(2-oxo-2-thiophen-2-ylethyl)-1H-quinoxalin-2-one is a complex organic compound belonging to the quinoxaline family. It features a quinoxaline ring fused with a thiophene moiety, which contributes to its unique chemical and physical characteristics. This compound has garnered attention due to its potential bioactive properties, particularly in medicinal chemistry.
The compound is synthesized through various chemical methods, primarily involving multi-step reactions that utilize starting materials such as o-hydroxyacetophenone and 2-acetylthiophene. Its synthesis and properties have been explored in academic research and industrial applications, indicating its significance in organic chemistry and drug discovery .
The synthesis of 3-(2-oxo-2-thiophen-2-ylethyl)-1H-quinoxalin-2-one typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. Reaction monitoring through techniques such as thin-layer chromatography can be essential for assessing progress.
The molecular structure of 3-(2-oxo-2-thiophen-2-ylethyl)-1H-quinoxalin-2-one includes:
The molecular formula is , with a molecular weight of approximately 217.26 g/mol.
The compound's structural details can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirm the connectivity of atoms within the molecule .
3-(2-oxo-2-thiophen-2-ylethyl)-1H-quinoxalin-2-one is involved in various chemical reactions:
Common reagents used in these reactions include:
These reactions are typically conducted under mild conditions to maintain the integrity of sensitive functional groups.
The mechanism of action for 3-(2-oxo-2-thiophen-2-ylethyl)-1H-quinoxalin-2-one involves its interaction with specific biological targets. The compound may inhibit enzymes related to inflammation or cancer cell proliferation, leading to therapeutic effects. Binding studies have indicated that it interacts with various receptors, modulating their activity .
The physical properties of 3-(2-oxo-2-thiophen-2-ylethyl)-1H-quinoxalin-2-one include:
Chemical properties include:
Relevant data from studies indicate that the compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions .
3-(2-oxo-2-thiophen-2-ylethyl)-1H-quinoxalin-2-one has several scientific applications:
Quinoxalin-2-one derivatives represent a privileged scaffold in medicinal chemistry due to their versatile bioisosteric properties, planar heteroaromatic structure, and capacity for diverse non-covalent interactions. The quinoxalin-2-one core features hydrogen-bond acceptor sites at the carbonyl oxygen (O1) and pyrazine nitrogen (N4), along with hydrogen-bond donor capability at the lactam nitrogen (N1) [2] [8] . This triad enables targeted molecular recognition of key oncogenic targets, including kinase ATP-binding pockets and enzyme active sites involved in inflammation and metabolism. The scaffold’s aromatic π-system facilitates intercalation into DNA secondary structures and stacking interactions with hydrophobic protein residues, while its synthetic versatility allows strategic decoration at N1, C3, C6, and C7 positions [4] .
Table 1: Bioactive Quinoxalin-2-one Derivatives and Their Therapeutic Applications
Compound Structure | Biological Target | Reported Activity | Reference |
---|---|---|---|
3-Benzyl-1-(prop-2-yn-1-yl)quinoxalin-2(1H)-one | VEGFR-2 | IC₅₀ = 0.037 μM (HCT116 cytotoxicity) | [8] |
Quinoxaline-1,4-di-N-oxide derivatives | Bacterial topoisomerases | MIC = 0.39 μg/mL (anti-tubercular) | [4] |
3-Phenoxymethyl-1H-quinoxalin-2-one | Tubulin polymerization | GI₅₀ = 1.8 μM (breast cancer) | |
Schiff base quinoxalinones | Cyclooxygenase-2/Lactate dehydrogenase A | 85% enzyme inhibition at 10 μM | [2] |
Recent studies demonstrate that N1-alkylation enhances blood-brain barrier permeability, while C3-substitution with electrophilic warheads (e.g., α,β-unsaturated carbonyls) enables covalent targeting of cysteine residues in kinases [8] [10]. Hybridization strategies linking quinoxalin-2-one to triazole, thiophene, or urea pharmacophores have yielded dual-targeting inhibitors with synergistic antitumor effects, exemplified by compound IV (0.037 μM IC₅₀ against VEGFR-2) and compound 6d (COX-2/LDHA inhibition) [2] [8]. The scaffold’s metabolic stability stems from resistance to cytochrome P450-mediated oxidation, while its moderate logP range (2.5–4.0) balances membrane permeability and aqueous solubility .
Colorectal cancer pathogenesis involves interconnected molecular pathways driven by microbial dysbiosis, inflammatory signaling, and metabolic reprogramming. Dysbiosis associated with Bacteroides fragilis, Escherichia coli, and Enterococcus feacalis promotes chromosomal instability through genotoxin production, aberrant immune activation, and carcinogenic metabolite synthesis (e.g., N-nitroso compounds) [2]. These microbes activate proinflammatory cascades that induce cyclooxygenase-2 (COX-2) overexpression – detected in >50% of colorectal malignancies but negligible in adjacent healthy tissues. COX-2 catalyzes prostaglandin E₂ (PGE₂) biosynthesis, which drives angiogenesis, suppresses apoptosis, and enhances tumor cell invasion via EP receptor signaling [2] [5].
Concurrently, lactate dehydrogenase A (LDHA) upregulation sustains the Warburg effect by converting pyruvate to lactate, acidifying the tumor microenvironment and activating hypoxia-inducible factor 1-alpha (HIF-1α) [2] [5]. HIF-1α further amplifies COX-2 and vascular endothelial growth factor (VEGF) expression, creating a feed-forward loop that accelerates metastasis. Clinical evidence confirms that elevated COX-2 and LDHA correlate with poor prognosis, making them compelling co-targets:
Table 2: Molecular Targets in Colorectal Cancer Pathogenesis
Target | Function in CRC | Therapeutic Inhibition Strategy |
---|---|---|
Dysbiosis | Genotoxin production; immune evasion | Antibiotic adjuvants; microbiome modulation |
COX-2 | PGE₂-mediated angiogenesis/apoptosis evasion | NSAIDs; selective COX-2 inhibitors |
LDHA | Aerobic glycolysis; lactate acidosis | FX11 analogs; NAD⁺-competitive inhibitors |
HIF-1α | VEGF transcription; chemoresistance | Topoisomerase inhibitors; mTOR modulators |
Quinoxalin-2-one derivatives simultaneously disrupt this network by: (1) suppressing dysbiosis through topoisomerase inhibition in pathogenic bacteria [4], (2) competitively inhibiting COX-2’s arachidonic acid binding site [2], and (3) binding LDHA’s active site to block pyruvate-to-lactate conversion. Compound 6d exemplifies this approach, exhibiting nanomolar IC₅₀ values against both COX-2 and LDHA while reversing multidrug resistance via P-glycoprotein inhibition [2].
The 3-(2-oxo-2-thiophen-2-ylethyl) moiety in the subject compound provides critical pharmacophoric enhancements over unsubstituted quinoxalin-2-ones. The thiophene heterocycle contributes to:
The β-ketoethyl linker enables three key bioactivity-enhancing mechanisms:
Table 3: Comparative Bioactivity of Quinoxaline-2-one Derivatives with Different C3 Substituents
C3 Substituent | COX-2 Inhibition (%) | LDHA Inhibition (%) | HCT116 IC₅₀ (μM) | LogP |
---|---|---|---|---|
Unsubstituted | 22 ± 3 | 18 ± 2 | >100 | 1.92 |
2-Phenylethyl | 67 ± 4 | 41 ± 3 | 24.3 | 3.15 |
2-(Thiophen-2-yl)ethyl | 83 ± 2 | 62 ± 5 | 8.7 | 2.98 |
3-(2-Oxo-2-thiophen-2-ylethyl) | 94 ± 3 | 89 ± 4 | 0.05–0.07 | 3.42 |
Data derived from enzymatic assays and cytotoxicity screening [2] [3] [8] confirm the 3-(2-oxo-2-thiophen-2-ylethyl) derivative’s superiority, exhibiting >10-fold lower IC₅₀ against HCT116 cells compared to non-oxo analogs. Molecular dynamics simulations reveal that the keto-thiophene moiety forms stable hydrogen bonds with COX-2’s Arg120 (occupancy 94%) and LDHA’s His192 (occupancy 88%), while hydrophobic contacts with Val349 (COX-2) and Ala135 (LDHA) enhance binding affinity [2] [3]. This multi-focal interaction profile underpins the compound’s dual-targeting capability and selectivity over off-target kinases.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1